2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine
Overview
Description
2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine, also known as ECHMA, is a chemical compound with the molecular formula C16H31N . It has a molecular weight of 237.43 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H31N/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h13-17H,3-12H2,1-2H3 . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 237.43 . The storage temperature is room temperature .Scientific Research Applications
Optical Activity and Compound Preparation
The research by Nohira, Ehara, and Miyashita (1970) explores the preparation of optically active trans-2-aminocyclohexanecarboxylic acids, which are similar in structure to 2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine. These compounds were used to prepare other active trans-1,2-disubstituted cyclohexanes, demonstrating the significance of such structures in synthetic chemistry (Nohira, Ehara, & Miyashita, 1970).
Synthesis Methodologies
Kalhor and Safaei-Ghomi (2015) developed a method for synthesizing 2-aminocyclohex-1-ene-1-carboxylic esters, showcasing a technique that could potentially be applied to the synthesis of this compound. Their method emphasizes simplicity, green chemistry, and efficiency, highlighting the importance of these principles in modern synthetic approaches (Kalhor & Safaei-Ghomi, 2015).
Cyclization and Derivative Formation
Wilamowski, Krasodomski, Nowak, and Sepiol (1995) researched the cyclization of ethyl cyclohexylidene cyanoacetate, leading to the formation of various cyclohexylamine derivatives. This study is relevant as it explores the chemical behavior of cyclohexylamines, which is a structural component of this compound (Wilamowski et al., 1995).
Amide Formation and Bioconjugation
Nakajima and Ikada (1995) investigated the mechanism of amide formation in aqueous media using carbodiimide, which is pertinent for understanding the reactions involving the amine group in this compound. This research is crucial for bioconjugation processes in pharmaceutical and biochemical applications (Nakajima & Ikada, 1995).
Substituent Effects in Catalysis
Chihara and Tanaka (1979) studied the adsorption estimations during the hydrogenation of cyclohexanone and its 2-alkyl derivatives. Understanding these effects is vital for industrial applications involving similar compounds, such as this compound (Chihara & Tanaka, 1979).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The compound has several precautionary statements as well, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely .
Properties
IUPAC Name |
2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h13-17H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWYZNJUCCUIRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1NC2CCCCC2CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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